molecular formula C18H20N2O6S2 B2943879 N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 900135-68-4

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No. B2943879
CAS RN: 900135-68-4
M. Wt: 424.49
InChI Key: SEYBOQWIGOJNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, also known as NSC745887, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential use in cancer treatment, specifically targeting the mTOR signaling pathway.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide and its derivatives have been studied for their inhibitory activities against carbonic anhydrase (CA) isoenzymes. These compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition across several CA isoenzymes, including hCA I, II, IV, and XII. This research highlights the potential of these sulfonamide inhibitors in treating conditions associated with dysregulated CA activity, such as glaucoma, epilepsy, and certain types of cancer (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Prodrug Development

Investigations into N-acyl derivatives of model sulfonamides, including those structurally related to N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, have provided insights into their potential as prodrug forms. These derivatives offer enhanced water solubility and adequate lipophilicity, crucial for the effective delivery of sulfonamide-containing drugs, notably carbonic anhydrase inhibitors (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).

Antimicrobial Activity

The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a close relative of N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, against both standard and multi-resistant strains of bacteria and fungi, showcases its potential in addressing antibiotic resistance. These findings suggest the compound's efficacy in enhancing the activity of other antibiotics, particularly against resistant strains of Pseudomonas aeruginosa (M. A. Oliveira, A. Teixeira, C. J. M. Cassiano, et al., 2015).

Synthesis and Structural Elucidation

Research on the synthesis and in vitro antibacterial activity of morpholine-derived benzenesulphonamides, including compounds structurally related to N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide, indicates moderate activity against certain bacteria. This work contributes to our understanding of the structural requirements for antimicrobial efficacy and provides a foundation for developing new sulfonamide-based antibacterials (A. Ahmed, D. I. Ugwu, O. Simon, H. O. Oluwasola, 2021).

properties

IUPAC Name

N-(4-methylsulfonylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-27(22,23)16-7-5-15(6-8-16)19-18(21)14-3-2-4-17(13-14)28(24,25)20-9-11-26-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYBOQWIGOJNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

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